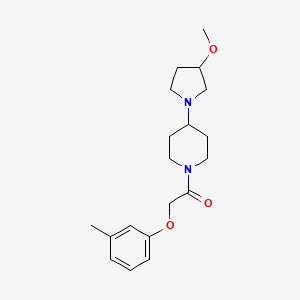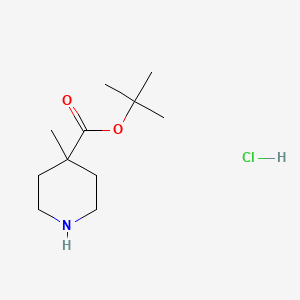![molecular formula C14H12F3N3O2 B2744382 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline CAS No. 2034246-83-6](/img/structure/B2744382.png)
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline is a versatile chemical compound with a unique structure that enables exploration of novel pathways for drug discovery and development. This compound is part of the quinoxaline family, which is known for its wide range of applications in pharmaceuticals, agriculture, and advanced materials .
Méthodes De Préparation
The synthesis of 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves several steps. One method includes the visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols . This approach uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields . Another method involves coupling quinoxaline-6-carbaldehyde with specific reagents in the presence of catalysts and solvents .
Analyse Des Réactions Chimiques
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents such as oxygen or other oxidants.
Reduction: Reduction reactions typically involve reducing agents like hydrogen or hydrides.
Substitution: Nucleophilic aromatic substitution reactions are common, especially with fluoroalkyl alcohols.
Coupling Reactions: Palladium-catalyzed C–H trifluoroethoxylation and other cross-coupling reactions are also significant.
Applications De Recherche Scientifique
This compound has numerous scientific research applications:
Chemistry: It is used in the synthesis of various organic intermediates and pharmaceuticals.
Biology: Quinoxalin-6-yl derivatives have been evaluated for their kinase inhibitory activity, showing potential as TGF-β type I receptor kinase inhibitors.
Medicine: The compound’s unique structure allows for the exploration of novel pathways in drug discovery and development.
Industry: It is used in the production of advanced materials and agricultural agents due to the unique impact of fluorine atoms on physicochemical and biological properties.
Mécanisme D'action
The mechanism of action of 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit TGF-β type I receptor kinase phosphorylation, which plays a crucial role in cell proliferation, differentiation, adhesion, migration, and apoptosis . The compound’s binding interactions and selectivity index make it a promising candidate for further drug development .
Comparaison Avec Des Composés Similaires
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in the market.
Echinomycin: Known for its anti-cancer properties.
Atinoleutin: Another quinoxaline derivative with significant biological activity.
The uniqueness of this compound lies in its trifluoroethoxy group, which enhances its physicochemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
quinoxalin-6-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)8-22-10-6-20(7-10)13(21)9-1-2-11-12(5-9)19-4-3-18-11/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJBLJLKOWIGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
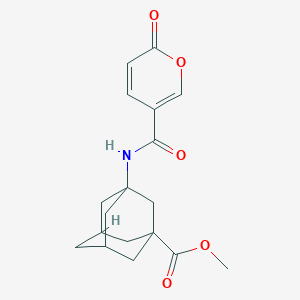
![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)
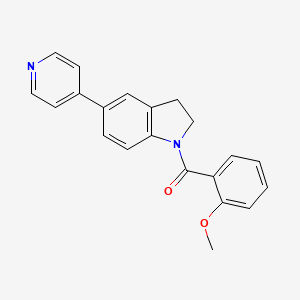
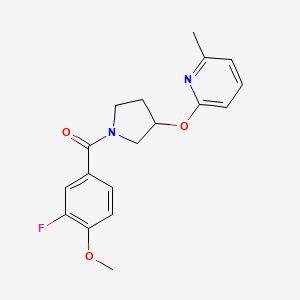
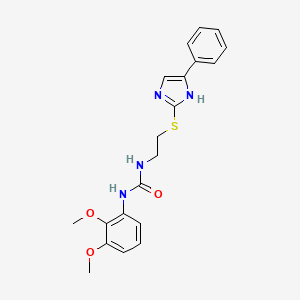


![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid](/img/structure/B2744312.png)
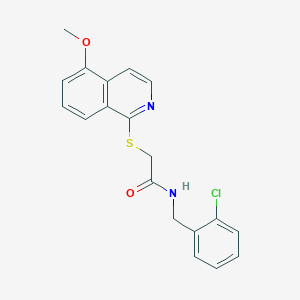
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2744315.png)
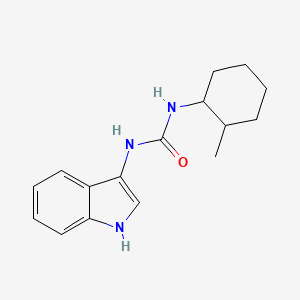
![N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744319.png)
